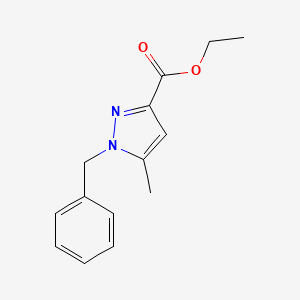

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Descripción

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with ethyl, benzyl, and methyl groups, making it a versatile molecule for various chemical reactions and applications.

Propiedades

IUPAC Name |

ethyl 1-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWMMSUYSUVJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373084 | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-81-7 | |

| Record name | Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The final step involves esterification with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Solvent recovery and recycling are also integrated into the process to minimize waste and reduce costs.

Análisis De Reacciones Químicas

General Reactivity

As a carboxylate ester, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can undergo several chemical reactions, including hydrolysis, esterification, and reactions involving the pyrazole ring. The benzyl and methyl substituents also influence its reactivity, affecting electron density and steric hindrance.

Hydrolysis

The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

ydrolysis is typically performed by refluxing the ester in an aqueous acid or base solution. For example, hydrolysis may require refluxing in aqueous acid or base for optimal conversion rates.

Esterification

The carboxylic acid derivative, obtained from the hydrolysis of this compound, can be reacted with alcohols to form esters. This reaction is usually catalyzed by an acid.

Reactions Involving the Pyrazole Ring

The pyrazole ring in this compound can undergo electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions. The specific reaction depends on the conditions and reagents used.

Additional Reactions

-

Bromination: this compound can be brominated to produce compounds such as ethyl 1-benzyl-5-bromo-4-formyl-1H-pyrazole-3-carboxylate .

-

Formylation: Formylation of pyrazole derivatives can introduce a formyl group, which can then be used for further functionalization .

-

Transition Metal Catalysis: Reactions involving transition metal catalysts can be used to introduce various substituents or modify existing functional groups on the pyrazole ring.

Data Table of Chemical Reactions

Aplicaciones Científicas De Investigación

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for various diseases.

Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl and methyl groups can enhance its binding affinity to target molecules, while the ester group can facilitate its transport across cell membranes. The exact molecular targets and pathways involved vary based on the specific biological context.

Comparación Con Compuestos Similares

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

- Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

- Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

- Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate

These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring. The unique combination of ethyl, benzyl, and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy) is a heterocyclic compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This compound is characterized by its unique structure, featuring an ethyl group, a benzyl group, and a methyl group attached to a pyrazole ring. The distinct substitutions on the pyrazole ring contribute to its potential therapeutic applications.

The biological activity of EB5MPy is primarily attributed to its interactions with various biomolecules. Pyrazole derivatives are known to engage in multiple mechanisms, including:

- Covalent Bond Formation: Interacting with enzymes and receptors through covalent bonds.

- Intermolecular Forces: Utilizing hydrogen bonds and van der Waals forces to stabilize interactions with target proteins.

Antiviral and Anticancer Properties

Research indicates that EB5MPy exhibits promising antiviral and anticancer activities. The compound has been shown to inhibit viral replication and induce apoptosis in cancer cells, making it a candidate for further investigation in drug development.

Anti-inflammatory Effects

EB5MPy has demonstrated significant anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This effect has been observed in various in vitro studies, where the compound reduced the production of pro-inflammatory cytokines.

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways: Altering pathways that regulate cell growth and apoptosis.

- Gene Expression: Affecting the transcription of genes involved in inflammation and cancer progression.

Dosage Effects in Animal Models

In animal models, EB5MPy's effects vary with dosage:

- Low Doses: Exhibit notable anti-inflammatory and analgesic effects.

- High Doses: May lead to cytotoxicity, emphasizing the importance of dosage optimization for therapeutic applications.

Interaction with Enzymes

EB5MPy interacts with several enzymes, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Metabolic Pathways

The compound undergoes metabolism primarily in the liver, where it interacts with cytochrome P450 enzymes. This metabolic process leads to the formation of various metabolites that may also exhibit biological activity.

Transport and Distribution

EB5MPy is transported within cells via specific transporters and binding proteins. Its distribution is influenced by factors such as lipophilicity and molecular weight.

Case Studies

-

Anti-inflammatory Study:

- A study demonstrated that EB5MPy significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity:

- Corrosion Inhibition:

Types of Reactions

EB5MPy can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate |

| Reduction | Converts ester groups to alcohols | Hydrogen gas with palladium catalyst |

| Substitution | Forms various substituted pyrazoles | Sodium hydride or potassium carbonate |

Major Products Formed

- Oxidation Products: Carboxylic acids or ketones.

- Reduction Products: Alcohols.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be generated by reacting hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Step 1 : Condensation of 1-benzylhydrazine with ethyl acetoacetate to form the pyrazole core.

- Step 2 : Functionalization at the 3-position via esterification or nucleophilic substitution. Reaction conditions often require anhydrous solvents (e.g., DMF), inert atmospheres, and catalysts like Pd(PPh₃)₄ for coupling steps .

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | None | Ethanol | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 82 |

Q. How is the structural characterization of this compound performed?

Key analytical techniques include:

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., C–N bond lengths in the pyrazole ring ).

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 5.3–5.5 ppm, ester carbonyl at ~165 ppm ).

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 245.1285 ).

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in medicinal chemistry?

- Bioisosteric Replacement : Substituting the benzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Pharmacophore Modeling : Identifying critical interactions (e.g., hydrogen bonding at the carboxylate group) using docking studies .

- In Vitro Assays : Testing inhibitory activity against target enzymes (e.g., COX-2) to correlate substituent effects with potency .

Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?

Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Pd-mediated coupling yields .

- Steric Hindrance : Bulky substituents at the 1-position (e.g., benzyl) reduce reaction rates, necessitating higher catalyst loadings . Recommendation : Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR) to map steric/electronic influences .

Q. What methodologies are employed to assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC .

- Forced Degradation : Expose to heat, light, or oxidizing agents (e.g., H₂O₂) to identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated oxidation .

Data Contradictions and Validation

Q. Why do some studies report conflicting solubility data for this compound?

Discrepancies may stem from:

- Measurement Techniques : Shake-flask vs. HPLC methods yield different solubility values .

- Crystallinity : Amorphous vs. crystalline forms exhibit varying solubility profiles . Resolution : Standardize protocols (e.g., USP guidelines) and characterize polymorphs via PXRD .

Experimental Design Considerations

Q. How to optimize reaction conditions for scaling up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify optimal parameters .

- Continuous Flow Chemistry : Reduces side reactions and improves heat transfer for gram-scale production .

Environmental and Safety Considerations

Q. What precautions are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.